N-butyl-4-methylaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-4-9-12-11-7-5-10(2)6-8-11/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHFMZTUFVNDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435955 | |
| Record name | n-butyltoluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10387-24-3 | |
| Record name | n-butyltoluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational Aspects and Research Trajectories of N Butyl 4 Methylaniline
Academic Significance of N-butyl-4-methylaniline in Substituted Aromatic Amines Research
This compound, a member of the N-alkylaniline family, holds academic significance primarily as a model compound in the development and optimization of synthetic methodologies. Its structure, featuring both N-alkylation and ring substitution, presents a platform for studying the intricacies of C-N bond formation, a fundamental transformation in organic synthesis. The presence of a butyl group on the nitrogen atom and a methyl group at the para position of the benzene (B151609) ring allows researchers to investigate the electronic and steric effects on reaction outcomes. rsc.org
The compound is a valuable building block in the synthesis of more complex molecules. rsc.org Its derivatives are explored for their potential applications in various fields of chemical research. The study of this compound and its analogs contributes to a deeper understanding of reaction mechanisms, catalyst performance, and selectivity in the synthesis of substituted aromatic amines.
The structural characteristics of this compound, with its para-methyl and N-butyl substituents, create a specific electronic and steric environment. This influences its physical and chemical properties compared to unsubstituted aniline (B41778), making it a subject of interest in structure-activity relationship studies. rsc.org Research on this compound and its isomers, such as N-sec-butyl-4-methylaniline, provides insights into how variations in the alkyl chain affect the properties of N-alkylanilines.
Contextual Overview of N-Alkyl Aniline Chemistry in Modern Organic Synthesis
N-alkyl anilines are a crucial class of organic compounds that serve as essential intermediates in the production of a wide array of fine chemicals, pharmaceuticals, agrochemicals, and dyes. rsc.orgresearchgate.net The development of efficient and selective methods for the N-alkylation of anilines is a central theme in modern organic synthesis.
Traditionally, N-alkylation was often achieved using alkyl halides, which can lead to the formation of a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts, thus reducing the selectivity for the desired N-mono-alkylaniline. koreascience.kr Modern synthetic strategies have increasingly focused on atom-economic and environmentally benign approaches. A prominent method is the "borrowing hydrogen" or "hydrogen autotransfer" process, where alcohols are used as alkylating agents. rsc.orgresearchgate.net This catalytic cycle typically involves the oxidation of the alcohol to an aldehyde, followed by condensation with the amine to form an imine, and subsequent reduction of the imine to the N-alkylated amine, with water as the primary byproduct. rsc.org
A variety of catalysts have been developed for this transformation, including those based on precious metals like ruthenium and iridium, as well as more abundant and cost-effective transition metals such as cobalt and nickel. rsc.orgrsc.orgnih.govnih.gov The choice of catalyst and reaction conditions can significantly influence the selectivity and yield of the desired N-alkylaniline. For instance, heterogeneous catalysts, such as metal-organic frameworks (MOFs) and modified zeolites, offer advantages in terms of catalyst recovery and reusability. rsc.orgkiche.or.kr
Recent advancements have also explored the direct N-methylation of amines using methanol (B129727), avoiding the use of toxic methyl halides. nih.gov Furthermore, innovative methods like the use of aryne intermediates have been explored for the synthesis of N-alkylanilines. acs.org The ongoing research in this area aims to develop milder, more selective, and sustainable protocols for the synthesis of N-alkyl anilines, including compounds like this compound.
Historical Development of Synthetic Routes to this compound Analogs
The synthesis of N-alkylanilines has evolved significantly over the years, moving from classical methods to more sophisticated catalytic approaches. Historically, the reaction of anilines with alkyl halides was a common method for N-alkylation. koreascience.kr However, this approach often suffers from poor selectivity, leading to mixtures of mono- and di-alkylated products. Another early method involved the use of dimethyl sulfate (B86663) for N-methylation, which is highly toxic. chemicalbook.com
In the mid-20th century, processes were developed for the N-alkylation of aromatic amines with alcohols at elevated temperatures and pressures, often in the presence of acid catalysts. For example, a patent from the early 1980s describes the use of phosphorus oxyhalides as catalysts for the reaction of anilines with alcohols like n-butanol. google.com These methods, while effective, often required harsh reaction conditions.
The late 20th and early 21st centuries saw a shift towards the use of heterogeneous catalysts, such as zeolites and metal oxides, to improve selectivity and facilitate catalyst separation. kiche.or.krgoogle.comepa.gov For instance, the alkylation of aniline with methanol over γ-alumina was studied to achieve selective N-methylation. epa.gov The use of zeolites in the reaction of anilines with N,N-dialkylanilines also presented an alternative route to N-alkylanilines. google.comgoogle.com
More recently, the focus has been on the development of homogeneous and heterogeneous catalytic systems based on transition metals that can efficiently catalyze the N-alkylation of anilines with alcohols under milder conditions through the borrowing hydrogen methodology. rsc.orgnih.govnih.gov These modern methods offer higher selectivity and are more environmentally friendly compared to the historical synthetic routes. The synthesis of N,N-dialkylanilines using alkyl p-toluenesulfonate as the alkylating agent has also been explored. google.com
A specific process for the preparation of highly pure 4-(n-butyl)aniline, a close analog, involves the nitration of n-butylbenzene followed by hydrogenation. quickcompany.in This two-step sequence represents a common industrial approach to substituted anilines.
Interactive Data Table: Comparison of Synthetic Methods for N-Alkylanilines
| Method | Alkylating Agent | Catalyst | Temperature (°C) | Key Features |
| Classical Alkylation | Alkyl Halide | None/Base | Room Temperature | Often results in a mix of mono- and di-alkylated products. koreascience.kr |
| Phosphorus Oxyhalide Catalysis | n-Butanol | POCl₃ | Elevated | High pressure and temperature required. google.com |
| Zeolite Catalysis | N,N-Dimethylaniline | Zeolite | Elevated | Gas or liquid phase reaction. google.com |
| γ-Alumina Catalysis | Methanol | γ-Alumina | 300-425 | Selective for N-methylation. epa.gov |
| Borrowing Hydrogen (Ru-based) | Primary Alcohols | Ruthenium Complex | 25-70 | Mild reaction conditions, high selectivity for secondary amines. nih.gov |
| Borrowing Hydrogen (Co-MOF) | Benzyl (B1604629) Alcohol | Cobalt-based MOF | - | Heterogeneous catalyst, sustainable process. rsc.org |
Advanced Synthetic Methodologies for N Butyl 4 Methylaniline and N Alkyl 4 Methylaniline Derivatives
Direct N-Alkylation Strategies for 4-Methylaniline to Yield N-butyl-4-methylaniline
Direct N-alkylation of 4-methylaniline (p-toluidine) is a fundamental approach to synthesizing this compound. This method typically involves the reaction of 4-methylaniline with a butylating agent, such as a butyl halide, in the presence of a base.
Optimization of Alkylation Conditions and Reagent Selection
The classical approach to this compound involves the reaction of 4-methylaniline with a butyl halide, like 1-bromobutane (B133212), under basic conditions. The selection of the base and solvent system is critical for optimizing the reaction yield and minimizing side products, such as over-alkylation. Common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH), while polar aprotic solvents like dimethylformamide (DMF) or alcohols like ethanol (B145695) are often employed. Controlling the reaction temperature, typically between 60-110°C, and the stoichiometric ratio of the reactants are key parameters to maximize the yield of the desired mono-alkylated product.
For instance, a typical procedure might involve reacting 4-methylaniline with 1-bromobutane in ethanol with K₂CO₃ as the base, refluxing for several hours. While effective, this method can sometimes lead to the formation of the dialkylated product, N,N-dibutyl-4-methylaniline, as a significant byproduct.
Recent advancements have focused on improving the efficiency and selectivity of this reaction. One notable development is the use of borane (B79455) catalysts. For example, triethylborane (B153662) (Et₃B) has been utilized to catalyze the N-alkylation of anilines, offering a more efficient route under inert atmospheres.
Below is an interactive data table summarizing typical reaction conditions for the direct N-alkylation of 4-methylaniline.
| Parameter | Condition | Reference |
| Alkylating Agent | 1-Bromobutane | |
| Base | Potassium Carbonate (K₂CO₃) | |
| Solvent | Ethanol or DMF | |
| Temperature | 60-110°C | |
| Stoichiometry (Aniline:Alkyl Halide) | 1:1.2 |
Catalytic Enhancements in N-Alkylation Reactions
To overcome the limitations of traditional N-alkylation methods, significant research has been directed towards the development of catalytic systems that offer higher selectivity and efficiency under milder conditions. These can be broadly categorized into transition metal-mediated and organocatalytic approaches.
Transition metal catalysts have revolutionized N-alkylation reactions. nih.gov Catalytic systems based on palladium, ruthenium, iridium, nickel, and iron are widely used. nih.govrsc.orgresearchgate.netresearchgate.net These catalysts often operate via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the aniline (B41778), regenerating the catalyst and producing water as the only byproduct. nih.govnih.gov This approach is highly atom-economical and environmentally benign.
For the synthesis of this compound, this would involve reacting 4-methylaniline with 1-butanol (B46404) in the presence of a transition metal catalyst. A variety of catalysts have been shown to be effective for the N-alkylation of anilines with alcohols. researchgate.netdntb.gov.uaresearcher.life For example, ruthenium complexes have been successfully employed for the N-alkylation of anilines with primary alcohols. rsc.org Similarly, nickel-based catalysts have been developed for the selective mono-alkylation of anilines with alcohols. researchgate.net Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, also provide a powerful tool for C-N bond formation, coupling anilines with alkyl halides under mild conditions. smolecule.com
The table below presents a selection of transition metal catalysts used in N-alkylation reactions of anilines.
| Catalyst System | Reactants | Key Features | Reference |
| Ruthenium/dppf-type ligand | Anilines and primary carbohydrate alcohols | High yields for aminosugar synthesis | rsc.org |
| Metal–organic framework-derived CoNx@NC | Anilines and various alcohols | High conversion efficiency and recyclability | nih.gov |
| Nickel-phenanthroline complex | Aniline derivatives and alcohols | Selective monoalkylation | researchgate.net |
| [IrCl₂(p-cymene)]₂ | Anilines and primary carbohydrate alcohols | Effective for aminosugar derivatives | rsc.org |
| Iron(II) salt | Arenes and an aminating reagent | Environmentally benign catalyst | chemistryviews.org |
In recent years, organocatalysis has emerged as a powerful and sustainable alternative to metal-based catalysis for N-alkylation. bohrium.com These catalysts are typically small organic molecules that are metal-free, less toxic, and often readily available.
For the synthesis of N-alkylated anilines, various organocatalytic systems have been developed. One approach involves the use of Brønsted acids or Lewis acids to activate the reactants. For instance, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been used to catalyze the reductive amination of aldehydes with anilines, where the solvent acts as the hydride source. acs.org Another strategy employs cooperative catalysis, where a molybdenum complex is used in conjunction with an organocatalyst to achieve highly selective N-alkylation of anilines with alcohols. bohrium.com Chiral imidazolidinone salts have also been identified as effective organocatalysts for the enantioselective Friedel-Crafts alkylation of anilines. core.ac.uk
Reductive Amination Pathways for this compound Synthesis
Reductive amination is a highly versatile and widely used method for the synthesis of secondary and tertiary amines. masterorganicchemistry.com This two-step, one-pot process involves the initial formation of an imine from the reaction of an amine with a carbonyl compound, followed by the in-situ reduction of the imine to the corresponding amine. masterorganicchemistry.commdma.ch
For the synthesis of this compound, this pathway involves the reaction of 4-methylaniline with butyraldehyde (B50154) to form an intermediate imine, which is then reduced. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and its derivatives being particularly common. masterorganicchemistry.comscielo.org.mxorientjchem.org The choice of reducing agent can influence the selectivity of the reaction. For example, sodium cyanoborohydride (NaBH₃CN) is known to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com
Recent advancements in this area include the use of catalyst systems to enhance the efficiency and selectivity of the reduction step. For example, NaBH₄ in combination with a cation exchange resin like DOWEX(R)50WX8 has been shown to be an efficient system for the reductive mono-N-alkylation of anilines. scielo.org.mx Similarly, the NaBH₄/Ga(OH)₃ system has been reported as an effective reducing agent for the reductive amination of aldehydes. orientjchem.org
The following table outlines the key components of a reductive amination pathway for this compound synthesis.
| Reactant 1 | Reactant 2 | Reducing Agent | Catalyst/Additive (Optional) | Reference |
| 4-Methylaniline | Butyraldehyde | Sodium Borohydride (NaBH₄) | DOWEX(R)50WX8 | scielo.org.mx |
| 4-Methylaniline | Butyraldehyde | Sodium Borohydride (NaBH₄) | Gallium(III) Hydroxide (Ga(OH)₃) | orientjchem.org |
| 4-Methylaniline | Butyraldehyde | Sodium Cyanoborohydride (NaBH₃CN) | - | masterorganicchemistry.com |
| 4-Methylaniline | Butyraldehyde | Pinacolborane (HBpin) | - | rsc.org |
Multicomponent Reaction Sequences for this compound Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. rsc.orgmdpi.com Several MCRs can be adapted for the synthesis of N-alkyl-4-methylaniline derivatives.
The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be utilized to generate diverse N-acyl-N-alkyl-anilines. sciepub.comacademie-sciences.frnih.govacs.org In the context of synthesizing a scaffold related to this compound, the Ugi reaction would involve the combination of 4-methylaniline, an aldehyde (such as butyraldehyde), an isocyanide, and a carboxylic acid. While the direct product is a bis-amide, subsequent chemical transformations can lead to the desired this compound core structure. The Ugi reaction is known for its high convergence and the ability to generate large libraries of compounds from readily available starting materials. sciepub.comacademie-sciences.frmdpi.com
Another relevant MCR is the Mannich reaction, which involves the aminoalkylation of an acidic proton-containing compound with an aldehyde and a primary or secondary amine. While not directly yielding this compound, it provides a pathway to β-amino carbonyl compounds which can be further elaborated.
More recently, novel multicomponent approaches for the synthesis of substituted anilines have been developed. For example, a metal- and additive-free method has been reported for the synthesis of meta-substituted anilines from methylvinyl ketones, N-acylpyridinium salts, and amines. rsc.org
The table below highlights the components of an Ugi reaction that could lead to a precursor for an this compound derivative.
| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Isocyanide) | Component 4 (Carboxylic Acid) | Reference |
| 4-Methylaniline | Butyraldehyde | tert-Butyl isocyanide | Benzoic acid | sciepub.comacs.org |
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives focuses on developing more environmentally benign and efficient processes. Key areas of improvement include the reduction or elimination of hazardous solvents, the use of renewable resources, and the implementation of energy-efficient techniques.
Development of Solvent-Free and Minimally Solvent-Dependent Methodologies
Solvent-free and minimally solvent-dependent methodologies represent a significant advancement in the green synthesis of N-alkylanilines. These approaches aim to reduce the environmental impact associated with volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to pollution.
One notable solvent-free approach involves the N-alkylation of anilines using alkyl halides in the presence of a solid base-solvent combination, which can simplify the reaction and purification process. researchgate.net For instance, the reaction of anilines with alkyl halides can be achieved using a CsF-Celite/CH3CN combination. researchgate.net Another method involves the use of tert-butyl nitrite (B80452) (TBN) for the synthesis of N-nitrosamines from secondary amines under solvent-free conditions, which is notable for its broad substrate scope and easy isolation procedure. rsc.orgresearchgate.net This method has been shown to be chemoselective, leaving acid-labile protecting groups and sensitive functional groups intact. rsc.orgresearchgate.net
Research has demonstrated the successful synthesis of various N-aryl and N-alkylsulfonamides at room temperature without a solvent, resulting in high yields and purity. researchgate.net This method also exhibits chemoselectivity, allowing for the selective sulfonylation of electron-rich amines over electron-poor ones. researchgate.net Additionally, solvent-free N-alkylation of pyrazoles using sodium hydrogen carbonate under microwave irradiation has been reported as an effective method. univpancasila.ac.id The condensation of secondary amines with triethyl orthoformate and diphenylphosphine (B32561) oxide under solvent- and catalyst-free microwave-assisted conditions also provides an efficient route to (dialkylaminomethylene)bisphosphine oxides. beilstein-journals.org
The development of catalyst-free and solvent-free protocols for reactions such as the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines has shown to be high yielding and more efficient than conventional methods in ethanol. researchgate.net Furthermore, solvent-free N-alkylation and N-methylation of aniline derivatives with alcohols have been successfully carried out using NHC–Ir(III) and NHC–Ru(II) complexes, with the Iridium complexes showing superior performance. acs.org Calcium(II) catalysis has also enabled the synthesis of anthranilates under solvent-free conditions. acs.org
These solvent-free and minimal-solvent approaches not only reduce waste and environmental impact but can also lead to simplified reaction setups, easier product isolation, and potentially lower costs.
Utilization of Bio-based and Recyclable Solvent Systems
The shift towards sustainability in chemical synthesis has spurred research into bio-based and recyclable solvent systems as alternatives to traditional petroleum-derived solvents. rsc.org These "green" solvents are often derived from renewable resources like sugar, corn, or beet and are characterized by lower toxicity, biodegradability, and a reduced environmental footprint. biobasedpress.eu
Bio-based Solvents:
Bio-based solvents are gaining traction as viable replacements for conventional organic solvents. rsc.orgcore.ac.uk They are often biodegradable and non-toxic, making them environmentally friendly options. rsc.org A notable example is Cyrene (dihydrolevoglucosenone), a biomass-derived solvent produced in two steps from biomass. rsc.org Cyrene is biodegradable, non-mutagenic, and non-toxic, positioning it as a substitute for widely used toxic solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF). biobasedpress.eursc.org Its high boiling point, low toxicity, and low miscibility make it a popular choice in various chemical processes. biobasedpress.eu Other well-established bio-based solvents include ethanol and acetone (B3395972), which are used in a variety of industrial applications. biobasedpress.eu
The suitability of bio-based solvents for specific reactions is an active area of research. For instance, computational tools are being used to screen bio-based solvent candidates for reactions like heteroatom alkylation. researchgate.net Studies have suggested that solvents like limonene (B3431351) and p-cymene (B1678584) are effective for many reaction types, while high polarity solvents are better suited for alkylations with nitrogen nucleophiles. researchgate.net
Recyclable Solvent Systems:
The selection of a solvent system that is both bio-based and recyclable represents a significant step towards achieving a truly sustainable chemical process for the synthesis of this compound and its derivatives.
Energy-Efficient Synthesis Techniques (e.g., Microwave- and Ultrasound-Assisted Protocols)
Energy-efficient synthesis techniques, such as microwave-assisted and ultrasound-assisted protocols, are increasingly being adopted in organic synthesis to reduce reaction times, increase yields, and minimize energy consumption compared to conventional heating methods. nih.govdokumen.pub
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and efficient heating of reactions. nih.gov This technique has been successfully applied to various reactions, including the synthesis of benzotriazole (B28993) derivatives, where it resulted in higher yields in significantly shorter reaction times compared to conventional heating. nih.govresearchgate.netsemanticscholar.org The synthesis of (dialkylaminomethylene)bisphosphine oxides has also been achieved under solvent- and catalyst-free microwave-assisted conditions. beilstein-journals.org Furthermore, microwave-assisted synthesis has been shown to be effective for the N-alkylation of pyrazoles under solvent-free conditions. univpancasila.ac.id The combination of microwave heating with ultrasound irradiation (SMUI) has been shown to enhance the conversion of primary aromatic amines to azo and/or azoxy compounds. unito.it
Ultrasound-Assisted Synthesis (Sonochemistry):
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce cavitation, which accelerates chemical reactions. dokumen.pubnih.gov This technique offers a fast, efficient, and economical route for the synthesis of various organic compounds, often leading to higher yields in shorter reaction times. nih.gov Sonochemical methods have been successfully employed for the synthesis of 1,2,4-triazole (B32235) coupled acetamide (B32628) derivatives, with significantly better yields and shorter reaction times compared to conventional methods. nih.gov A sonochemical protocol has also been developed for the synthesis of 3-amino- and 4-amino-1,2,4-triazole (B31798) derived Schiff bases, demonstrating the efficiency of this technique. plos.org The N-alkylation of various nitrogen heterocycles, including carbazole (B46965) and indole, has been efficiently achieved using ultrasound irradiation. researchgate.net
The following table provides a comparison of conventional versus microwave and ultrasound-assisted synthesis for selected reactions relevant to the synthesis of N-alkylaniline derivatives.
| Reaction | Conventional Method | Microwave-Assisted Method | Ultrasound-Assisted Method |
|---|---|---|---|
| Synthesis of Benzotriazole Derivatives | Reflux for 4-6 hours nih.govsemanticscholar.org | 4-5 minutes, higher yields nih.govsemanticscholar.org | Not specified |
| Synthesis of 1,2,4-Triazole Acetamides | 16-26 hours, 60-75% yield nih.gov | Not specified | 40-80 minutes, 75-89% yield nih.gov |
| N-Alkylation of Heterocycles | Longer reaction times researchgate.net | Not specified | Shorter reaction times, improved yields researchgate.net |
These energy-efficient techniques represent a significant step towards developing more sustainable and environmentally friendly processes for the synthesis of this compound and related compounds.
Stereoselective and Enantioselective Synthesis of Chiral this compound Analogues
The synthesis of chiral amines, including analogues of this compound, is of significant interest due to their presence in a wide array of natural products and pharmaceuticals. nih.gov Methodologies that allow for the selective production of a single stereoisomer are crucial for ensuring the desired biological activity and minimizing potential side effects from other isomers.
Recent advancements have focused on transition metal-catalyzed asymmetric hydrogenation and organocatalytic approaches to achieve high enantioselectivity. nih.gov One efficient method involves the direct asymmetric para C-H aminoalkylation of aniline derivatives catalyzed by a chiral phosphoric acid, yielding optically active diarylmethylamine products with good yields and enantioselectivities (up to 73% yield and 91% ee). bohrium.com This method has been applied on a gram scale and used in the synthesis of the chiral drug levocetirizine. bohrium.com
Another key strategy is the asymmetric hydrogenation of imines. nih.gov For instance, iridium complexes with phosphine-phosphoramidite ligands have been used for the asymmetric hydrogenation of sterically hindered N-aryl imines, producing chiral amines with good to excellent enantioselectivities. nih.gov Similarly, ruthenium complexes have been shown to be highly active catalysts for the asymmetric hydrogenation of N-alkyl ketimines. nih.gov
The stereoselective synthesis of α-aminophosphonates, which are structural analogues of amino acids, can be achieved through several routes, including the addition of phosphites to chiral imines or the use of chiral catalysts. nih.gov Furthermore, the synthesis of axially chiral N-aryl indoles has been accomplished through stereoselective nucleophilic aromatic substitution reactions of planar chiral arene chromium complexes. acs.org Palladium-catalyzed enantioselective hydroamination has also been employed to construct indoles with an N-aryl chiral axis. researchgate.net
The development of these stereoselective and enantioselective methods provides powerful tools for accessing a diverse range of chiral N-alkylaniline derivatives with high optical purity, which is essential for their application in various fields, including medicinal chemistry and materials science.
Advanced Purification and Isolation Techniques for this compound
The purification and isolation of this compound and its derivatives are critical steps to ensure high purity of the final product. Traditional methods such as distillation and recrystallization are commonly used, but advanced techniques are often required to separate closely related impurities or to handle sensitive compounds.
One common purification strategy involves the formation of a salt, followed by isolation and subsequent liberation of the free amine. For instance, crude N-tertiary-butyl aniline hydrochloride can be purified by stirring with a mixture of acetone and water, followed by filtration. google.com The free base can then be obtained by treating the purified salt with a base like sodium hydroxide. google.com High-purity N-tertiary-butyl aniline has been obtained by distillation under reduced pressure. google.com
For certain derivatives, purification can be achieved by simple trituration with a suitable solvent. For example, some synthesized benzotriazole hybrid piperazine (B1678402) compounds were easily purified by trituration with n-pentane. growingscience.com The choice of purification technique depends on the specific properties of the target compound and the nature of the impurities present in the reaction mixture.
Mechanistic Investigations and Reactivity Profiles of N Butyl 4 Methylaniline
Nucleophilic Characteristics of the N-butyl-4-methylaniline Amino Group
The reactivity of the amino group in this compound is central to its role as a nucleophile in various chemical transformations. The presence of both an N-alkyl substituent and a ring-activating group creates a unique electronic and steric environment that dictates its behavior.
Kinetic and Mechanistic Studies of Nucleophilic Aromatic Substitution with this compound
While specific kinetic studies on this compound participating in nucleophilic aromatic substitution (SNAr) are not extensively documented in dedicated literature, its reactivity can be inferred from extensive research on similar secondary amines like N-methylaniline and primary amines like n-butylamine. researchgate.netannualreviews.orgacs.org SNAr reactions typically proceed via a two-step addition-elimination mechanism, known as the SNAr mechanism. masterorganicchemistry.comrsc.org
The initial and often rate-determining step involves the nucleophilic attack of the amine on an electron-deficient aromatic ring (activated by electron-withdrawing groups like nitro groups), forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. masterorganicchemistry.comrsc.org The subsequent step is the rapid expulsion of a leaving group, which restores the aromaticity of the ring. masterorganicchemistry.com
The rate of SNAr reactions is highly dependent on several factors:
The nature of the nucleophile: The nucleophilicity of the amine is crucial. The electron-rich nitrogen in this compound makes it a potent nucleophile.
The substrate: The aromatic ring must be activated by strong electron-withdrawing groups (e.g., NO₂, CN, CF₃) positioned ortho and/or para to the leaving group. researchgate.net
The leaving group: The reaction rate is influenced by the nature of the leaving group, with fluoride (B91410) being the most effective (F > Cl > Br > I) because the first step is rate-determining, not the C-X bond cleavage. masterorganicchemistry.com
The solvent: Polar aprotic solvents are generally preferred as they can solvate the cationic species without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity. researchgate.net
Kinetic studies on analogous amines show that the reaction often exhibits second-order kinetics, being first order in both the amine and the aromatic substrate. researchgate.net In some cases, particularly with primary and secondary amines, the reaction can be subject to base catalysis, where a second molecule of the amine facilitates the deprotonation of the Meisenheimer complex in the second step. researchgate.netacs.org
| Factor | Influence on SNAr Reaction Rate with this compound | Rationale |
|---|---|---|
| Nucleophile Concentration | Increases Rate | Reaction is typically first order with respect to the amine nucleophile. |
| Substrate Activation (EWG) | Increases Rate | Electron-withdrawing groups (EWGs) stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com |
| Leaving Group (e.g., F vs. I) | Increases Rate (F > Cl > Br > I) | The rate-determining step is the nucleophilic attack, not leaving group departure. More electronegative atoms enhance the electrophilicity of the carbon center. masterorganicchemistry.com |
| Steric Hindrance | Decreases Rate | The bulky N-butyl group can sterically hinder the approach to the aromatic substrate, slowing the formation of the intermediate. researchgate.netmdpi.com |
Steric and Electronic Influences of the N-butyl and Ring Methyl Groups on Nitrogen Reactivity
The nucleophilic character of the nitrogen atom in this compound is finely tuned by the combined steric and electronic effects of its substituents.
Electronic Influences: Both the N-butyl group and the para-methyl group are electron-donating.
N-butyl group: This group exerts a positive inductive effect (+I), pushing electron density onto the nitrogen atom.
Para-methyl group: This group donates electron density through both induction and hyperconjugation.
These combined electron-donating effects increase the electron density on the nitrogen's lone pair, making it more available for donation and thus enhancing the nucleophilicity and basicity of the amine compared to unsubstituted aniline (B41778). masterorganicchemistry.com Studies on N-methyl-p-toluidine have shown that electron-donating groups increase the basicity of the nitrogen, facilitating its attack on electrophilic centers. rsc.org
Steric Influences: The primary steric factor is the N-butyl group. Its size creates steric hindrance around the nitrogen atom, which can impede its ability to attack a sterically crowded electrophilic center. mdpi.com Research comparing the reactivity of aniline, N-methylaniline, and N,N-dimethylaniline has demonstrated that increasing alkyl substitution on the nitrogen can decrease reaction rates due to steric hindrance. researchgate.netresearchgate.net For instance, the reaction of N-methylaniline with certain substrates is significantly slower than that of aniline due to the steric bulk of the methyl group hindering the formation of the reaction intermediate. researchgate.net The larger n-butyl group in this compound would be expected to exert an even greater steric effect. mdpi.com
This creates a trade-off: while electronically the nitrogen is highly reactive, sterically it may be hindered. The outcome of a reaction often depends on the steric demands of the electrophilic substrate.
| Substituent Group | Electronic Effect on Nitrogen | Steric Effect on Nitrogen | Overall Impact on Nucleophilicity |
|---|---|---|---|
| N-butyl | +I (Donating) - Increases | High Steric Hindrance - Decreases Reactivity | Enhanced electronically, but sterically hindered. |
| para-Methyl | +I & Hyperconjugation (Donating) - Increases | None (at the reaction center) | Increases electron density on the ring and N-atom. |
| N-methyl (for comparison) | +I (Donating) - Increases | Moderate Steric Hindrance | Enhanced electronically, moderately hindered. rsc.org |
| None (Aniline) | Baseline | Minimal Steric Hindrance | Baseline reactivity. |
Electrophilic Aromatic Substitution Reactions of the this compound Ring
The substituted benzene (B151609) ring of this compound is highly activated towards electrophilic attack due to the powerful electron-donating nature of the amino group.
Regioselectivity and Positional Isomer Control in Substitution Reactions
In electrophilic aromatic substitution (SEAr), the regiochemical outcome is dictated by the directing effects of the substituents already present on the ring.
N-butylamino group (-NHC₄H₉): This is a strongly activating group due to the ability of the nitrogen's lone pair to donate electron density into the aromatic π-system via resonance (+M effect). masterorganicchemistry.comwikipedia.org This effect strongly stabilizes the positive charge in the arenium ion intermediate for attack at the ortho and para positions. It is therefore a powerful ortho, para-director. lkouniv.ac.in
Methyl group (-CH₃): This is a weakly activating group that also directs incoming electrophiles to the ortho and para positions through inductive and hyperconjugative effects. wikipedia.org
In this compound, the para position relative to the amino group is blocked by the methyl group. The directing effects of both groups therefore reinforce each other to direct incoming electrophiles exclusively to the positions ortho to the N-butylamino group (C2 and C6). The overwhelming electronic activation provided by the amino group ensures high regioselectivity, making the formation of meta-substituted products negligible. lkouniv.ac.in
| Substituent | Activating/Deactivating Effect | Directing Effect | Predicted Substitution Site |
|---|---|---|---|
| -NHC₄H₉ | Strongly Activating (+M, +I) | Ortho, Para | Ortho to the -NHC₄H₉ group (C2, C6), as the para position is blocked. |
| -CH₃ (at C4) | Weakly Activating (+I, Hyperconjugation) | Ortho, Para |
Impact of the N-Alkyl Group on Aromatic Ring Activation and Directing Effects
The N-butyl group plays a significant role in enhancing the activation of the aromatic ring. Compared to a primary amino group (-NH₂), the N-butyl group provides an additional inductive electron-donating effect (+I). wikipedia.org This makes the N-butylamino group a more powerful activating group than the amino group in p-toluidine (B81030) (4-methylaniline). masterorganicchemistry.com
This increased activation means that this compound will react faster in electrophilic aromatic substitution reactions than 4-methylaniline, which in turn reacts much faster than benzene. lkouniv.ac.in The directing effect remains strongly ortho, para, with the N-butyl group reinforcing the inherent directing nature of the amino nitrogen. While the steric bulk of the butyl group might slightly disfavor the ortho position compared to the para position in a non-blocked ring, its electronic activating effect is the dominant factor. wikipedia.org
| Compound | Key Activating Group(s) | Relative Reactivity in SEAr |
|---|---|---|
| Benzene | None | Baseline (1) |
| p-Toluidine (4-Methylaniline) | -NH₂, -CH₃ | High (>>1) |
| This compound | -NHC₄H₉, -CH₃ | Very High (Higher than p-Toluidine) |
Computational Prediction and Experimental Validation of Regioselectivity
Modern computational chemistry provides powerful tools for predicting the outcome of organic reactions, including the regioselectivity of SEAr. rsc.orgrsc.org
Computational Prediction: Methods such as Density Functional Theory (DFT) and semi-empirical calculations can model the electronic structure of this compound to predict the most likely sites of electrophilic attack. acs.orgnih.gov Key parameters analyzed include:
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) represents the region of highest electron density. For activated arenes, the lobes of the HOMO are largest at the positions most susceptible to electrophilic attack. For this compound, the HOMO density would be predicted to be highest at the C2 and C6 carbons.
Electrostatic Potential Maps: These maps visualize charge distribution. The most negative (electron-rich) regions of the aromatic ring, predicted to be ortho to the amino group, indicate the sites of attack for an incoming electrophile.
Intermediate Stability: Calculations can determine the relative energies of the possible Wheland intermediates (arenium ions) formed upon attack at the ortho, meta, and para positions. The most stable intermediate corresponds to the major reaction pathway. For this compound, the intermediate from ortho attack is significantly stabilized by resonance involving the nitrogen's lone pair, predicting it to be the favored product. nih.gov
Experimental Validation: The computational predictions can be confirmed through laboratory experiments. A typical validation process would involve:
Reaction: Subjecting this compound to a standard electrophilic substitution reaction, such as bromination (using Br₂ or a source like Oxone/NH₄Br) or nitration (using HNO₃/H₂SO₄ under controlled conditions). researchgate.net
Isolation and Purification: Separating the product(s) from the reaction mixture.
Structure Elucidation: Analyzing the product(s) using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netsci-hub.seaip.org ¹H and ¹³C NMR would definitively establish the position of the new substituent on the aromatic ring, confirming the regiochemical outcome.
Experimental results are expected to show a very high yield of the 2-substituted product, validating the computational models that point to the strong ortho-directing influence of the N-butylamino group. nsf.gov
| Step | Computational Approach | Experimental Validation |
|---|---|---|
| 1. Modeling | Build 3D structure of this compound. | Synthesize or procure high-purity this compound. |
| 2. Analysis | Calculate HOMO density, electrostatic potential, and stability of potential arenium ion intermediates. rsc.orgnih.gov | Perform an electrophilic substitution reaction (e.g., halogenation). |
| 3. Prediction/Result | Predict substitution at C2 and C6 positions. | Isolate the product(s). |
| 4. Confirmation | Compare calculated stability of intermediates. | Characterize product structure using NMR and MS to confirm substitution at the C2 position. sci-hub.se |
Oxidative and Reductive Transformations of this compound
The chemical behavior of this compound is significantly influenced by the electron-donating nature of both the N-butyl and the para-methyl groups. These substituents increase the electron density of the aromatic ring, making the compound susceptible to oxidative transformations while also playing a role in the synthesis of the compound through reductive pathways.
Pathways to Quinone and Nitroso Derivatives
The oxidation of this compound can lead to the formation of various products, prominently including quinone and nitroso derivatives. The specific outcome of the oxidation is highly dependent on the oxidizing agent and the reaction conditions employed.
The oxidation of para-substituted anilines, such as 4-methylaniline, can yield benzoquinone as a major intermediate product. researchgate.net The reaction often proceeds through the formation of an aniline radical cation, which can then undergo further reactions. For this compound, oxidation can be initiated by reagents like potassium permanganate (B83412) or chromium trioxide under acidic conditions. The increased electron density on the aniline ring facilitates the removal of an electron to form a radical cation. Subsequent steps can involve nucleophilic attack by water and further oxidation, ultimately leading to the cleavage of the C-N bond and formation of a quinone structure. The oxidation rate of para-substituted anilines is influenced by the nature of the substituent, with electron-donating groups like the methyl group in this compound increasing the rate of oxidation. researchgate.net
The formation of nitroso derivatives from secondary amines like this compound is a well-established transformation. This can be achieved using various nitrosating agents. A common method involves the reaction of the secondary amine with nitrous acid, which is typically generated in situ from a nitrite (B80452) salt and a mineral acid. google.com More modern and milder methods utilize reagents like tert-butyl nitrite (TBN) under solvent-free conditions, which can provide excellent yields. rsc.orgresearchgate.net The reaction proceeds via electrophilic attack of the nitrosating agent on the nitrogen atom of the secondary amine. The use of n-butyl nitrite has also been reported for the synthesis of N-nitroso compounds from secondary amines. chemicalbook.com
Table 1: Examples of Reagents for Oxidative Transformations
| Transformation | Reagent Examples | Reference |
| Oxidation to Quinone Derivatives | Potassium Permanganate, Chromium Trioxide | |
| Oxidation to Nitroso Derivatives | Nitrous Acid (from NaNO₂/HCl), tert-Butyl Nitrite (TBN), n-Butyl Nitrite | google.comrsc.orgresearchgate.netchemicalbook.com |
Reduction of Nitro-Substituted this compound Precursors
The synthesis of this compound can be accomplished through the reduction of a corresponding nitro-substituted precursor. A common synthetic route involves the nitration of a suitable aromatic precursor followed by the reduction of the nitro group to an amine. For instance, a precursor like N-butyl-4-methyl-nitroaniline would be reduced to form this compound.
A variety of reducing agents and catalytic systems can be employed for the reduction of aromatic nitro compounds to their corresponding amines. jsynthchem.com Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source. ajol.info This method is often efficient and produces high yields. Other reducing systems include the use of sodium borohydride (B1222165) in the presence of transition metal complexes, which enhances its reducing power. jsynthchem.com The choice of reducing agent can be critical to ensure chemoselectivity, especially if other reducible functional groups are present in the molecule. Metal-free reduction methods have also been developed, utilizing reagents like tetrahydroxydiboron. organic-chemistry.org
The general mechanism for the reduction of a nitro group to an amine involves a series of steps, often proceeding through nitroso and hydroxylamine (B1172632) intermediates. The specific pathway can vary depending on the reducing agent and reaction conditions.
Table 2: Selected Methods for the Reduction of Aromatic Nitro Compounds
| Reducing System | Key Features | Reference |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Efficient, high yields, widely applicable. | ajol.info |
| Sodium Borohydride (NaBH₄) / Transition Metal Complex | Enhanced reducing power of NaBH₄. | jsynthchem.com |
| Tetrahydroxydiboron | Metal-free reduction conditions. | organic-chemistry.org |
Reactivity of this compound in Polymerization and Oligomerization Processes
This compound, as a derivative of aniline, can participate in polymerization and oligomerization reactions, primarily through oxidative coupling. The presence of the N-butyl and para-methyl groups influences the reactivity and the properties of the resulting polymers or oligomers.
Enzymatic polymerization of arylamines, including N-alkylanilines, has been explored using oxidoreductases like horseradish peroxidase (HRP) in the presence of hydrogen peroxide. nih.gov This method offers a green alternative to chemical oxidation. The polymerization of N-butylaniline has been reported using an HRP/H₂O₂ system in a phosphate (B84403) buffer. nih.gov The resulting polymers, often referred to as polyanilines (PANI), can exhibit interesting electronic and optical properties. The mechanism of oxidative polymerization of anilines is complex and can involve the formation of radical cations, which then couple in various ways (N-N, N-C, C-C), leading to a mixture of linear and branched structures. nih.gov
Chemical oxidation is also a common method for the polymerization of aniline derivatives. Oxidants like iron(III) chloride have been used to polymerize N-butyl-N,N-diphenylamine. researchgate.net The structure of the resulting polymer is influenced by the reaction conditions and the specific aniline monomer used.
Oligomerization, the formation of molecules consisting of a few repeating monomer units, can also occur. For instance, the electrochemical oxidation of N,N-dimethyl-p-toluidine in acetonitrile (B52724) has been shown to lead to a tail-to-tail dimerization product. mdpi.com Nickel complexes have been investigated as catalysts for the on-purpose oligomerization of ethylene, where aniline derivatives can be used as ligands for the metal center. mdpi.com While not a direct polymerization of this compound itself, this highlights the role of aniline derivatives in controlling polymerization processes.
Supramolecular Interactions and Self-Assembly of this compound Derivatives
The structural features of this compound derivatives, including the aromatic ring, the amine group, and the alkyl substituents, enable them to participate in various non-covalent interactions that drive supramolecular assembly. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces.
Derivatives of this compound can be designed to self-assemble into ordered structures. For example, the introduction of functional groups capable of forming strong and directional hydrogen bonds, such as urea (B33335) or amide moieties, can lead to the formation of well-defined supramolecular polymers. nih.gov The self-assembly of dialkylureas into supramolecular polymers in solution has been documented. nih.gov The aromatic rings in this compound derivatives can engage in π-stacking interactions, which are crucial for the stability of many supramolecular architectures. nih.gov
The interplay of these non-covalent forces can lead to the formation of complex, hierarchical structures. The self-assembly of amphiphilic derivatives of N-methylated amino acids conjugated with diamines has been shown to result in various morphologies, including nanofibers, microtubules, and vesicles, depending on the molecular structure and pH. rsc.org Schiff base derivatives of anilines are also known to be important in supramolecular chemistry due to their ability to form stable complexes with metal ions. researchgate.net
The study of self-assembled monolayers (SAMs) on surfaces is another area where aniline derivatives are relevant. ethz.ch By modifying a surface with molecules that can self-assemble, it is possible to control the surface properties at a molecular level. The formation of these ordered layers is driven by a combination of chemical bond formation with the substrate and intermolecular interactions between the assembling molecules. ethz.ch
Table 3: Key Non-Covalent Interactions in the Self-Assembly of this compound Derivatives
| Interaction Type | Description | Reference |
| Hydrogen Bonding | Directional interaction involving a hydrogen atom located between two electronegative atoms. Crucial for the formation of structures like urea-based supramolecular polymers. | nih.gov |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. Contributes to the stability of assemblies of aniline derivatives. | nih.gov |
| Van der Waals Forces | Weak, non-specific attractions between molecules. Important for the overall packing and stability of self-assembled structures. | nih.gov |
Theoretical and Computational Chemistry of N Butyl 4 Methylaniline
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of N-butyl-4-methylaniline, which arise from its specific arrangement of atoms and electrons. These investigations provide a bottom-up understanding of the molecule's stability, electronic landscape, and potential for chemical transformation.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for molecules of this size. researchgate.net DFT calculations are employed to determine the most stable three-dimensional structure of this compound by finding the minimum energy geometry on the potential energy surface. This process, known as geometry optimization, is crucial as the molecular conformation dictates its physical and chemical properties.
Table 1: Representative Theoretical Approaches for Geometry Optimization
| Method | Basis Set | Key Advantages | Typical Application |
|---|---|---|---|
| DFT (e.g., B3LYP, PBE0) | Pople-style (e.g., 6-31G*) | Good balance of cost and accuracy for organic molecules. | Initial geometry optimizations and conformational searches. |
| DFT (e.g., B3LYP, ωB97X-D) | Dunning-style (e.g., cc-pVDZ) | Includes dispersion corrections, important for non-covalent interactions. | Refined geometries and analysis of systems with flexible chains. |
| DFT (e.g., M06-2X) | Pople-style (e.g., 6-311++G(d,p)) | Broad applicability for thermochemistry and kinetics. nih.gov | Accurate energy calculations and barrier height predictions. nih.gov |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wsu.edu The energy and localization of these orbitals are critical indicators of a molecule's ability to act as an electron donor or acceptor.
For this compound, the HOMO is expected to be primarily localized on the aniline (B41778) moiety, specifically with significant contributions from the nitrogen lone pair and the π-system of the benzene (B151609) ring. The electron-donating nature of both the para-methyl group and the N-butyl group increases the energy of the HOMO, making the molecule a better electron donor (nucleophile) compared to unsubstituted aniline. The LUMO is generally a π* antibonding orbital distributed over the aromatic ring.
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key reactivity descriptor. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov Computational studies on related substituted anilines quantify these energies and allow for a comparative analysis of reactivity. nih.govacs.org From these energies, other global reactivity descriptors such as chemical hardness, softness, and electrophilicity can be calculated to predict the molecule's stability and reactivity patterns. nih.gov
Table 2: Illustrative Frontier Molecular Orbital (FMO) Data for Related Aniline Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Comment |
|---|---|---|---|---|
| Aniline | -5.61 | -0.34 | 5.27 | Reference compound. |
| p-Toluidine (B81030) (4-methylaniline) | -5.42 | -0.26 | 5.16 | Electron-donating methyl group raises HOMO energy. |
| N,N-dimethyl-p-toluidine | -5.10 | 0.45 | 5.55 | N-alkylation further increases HOMO energy, enhancing donor ability. acs.org |
| This compound (Expected) | ~ -5.2 to -5.1 | ~ 0.4 to 0.5 | ~ 5.6 to 5.7 | Expected to be similar to or slightly more electron-rich than the N,N-dimethyl analog. |
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds. This method is particularly powerful for quantifying non-covalent interactions, charge distribution, and hyperconjugative effects. acs.org
In this compound, NBO analysis can elucidate several key intramolecular interactions:
Hyperconjugation: It can quantify the delocalization of electron density from the σ-bonds of the methyl and butyl groups into the π-system of the aromatic ring. Similarly, the interaction between the nitrogen lone pair (nN) and the antibonding π orbitals of the benzene ring (nN → π*C=C) is a dominant feature, describing the electron-donating resonance effect of the amino group.
Charge Distribution: NBO calculates the natural atomic charges on each atom, offering a more reliable picture of the electron distribution than other methods like Mulliken population analysis. This reveals the nucleophilic character of the nitrogen and specific carbons on the ring.
Intramolecular Hydrogen Bonding: Although less likely to be strong in this molecule, NBO can detect and quantify weak C-H···N or C-H···π interactions that might stabilize certain conformations.
Studies on similar substituted anilines have used NBO analysis to explore the electronic density transfer in hydrogen-bonded complexes and the nature of nucleophilic attack in reactions, confirming the significant charge donation from the nitrogen lone pair to acceptor orbitals. rsc.orgnih.gov
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. After a successful geometry optimization, further calculations can be performed to obtain theoretical spectra.
Vibrational Frequencies: A frequency calculation on the optimized geometry of this compound yields the theoretical infrared (IR) and Raman spectra. These calculations predict the frequencies and intensities of the vibrational modes (stretching, bending, etc.). Comparing the computed spectrum with experimental data helps in assigning the observed peaks to specific molecular motions. For example, characteristic peaks for N-H stretching, aromatic C-H stretching, and C-N stretching can be precisely identified. researchgate.net
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application. Using methods like the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N). faccts.de These are then converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane). Predicted NMR spectra are crucial for confirming molecular structures, assigning peaks in complex experimental spectra, and studying conformational effects on chemical shifts. wsu.eduliverpool.ac.uk While specific predicted spectra for this compound are not readily found in the literature, the methodology is well-established for a wide range of organic molecules. wsu.edunmrdb.org
Advanced Mechanistic Computational Studies
Beyond static molecular properties, computational chemistry can model the entire course of a chemical reaction, providing a dynamic view of bond-making and bond-breaking processes. This is essential for understanding reaction mechanisms and kinetics.
Transition State Theory (TST) is a theoretical framework used to calculate the rate constants of chemical reactions. acs.org Computationally, this involves locating the transition state (TS) structure—the highest energy point along the minimum energy reaction pathway connecting reactants and products. The TS is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
For reactions involving this compound, such as N-alkylation or electrophilic aromatic substitution, DFT calculations can be used to model the reaction pathway:
Locate Reactants, Products, and Transition States: The geometries of the reactants, products, and the transition state connecting them are optimized.
Calculate Activation Energy: The energy difference between the transition state and the reactants gives the activation energy barrier (ΔG‡). A lower activation barrier corresponds to a faster reaction.
Kinetic Modeling: Using the calculated activation energy within the TST framework (often via the Eyring equation), a theoretical rate constant can be estimated.
Computational studies on the N-alkylation of anilines with alcohols, for example, have successfully used DFT to model the multi-step mechanism. researchgate.netchemrxiv.orgacs.org These studies show how catalysts can lower the activation barriers of key steps like hydride transfer and imine formation, and how solvent effects can alter the stability of transition states, thereby directing reaction selectivity. acs.orgchemrxiv.org Such models provide invaluable, atom-level detail on the factors controlling the reactivity of this compound in synthetic transformations.
Exploration of Reaction Pathways and Energy Barriers
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the intricacies of chemical reactions involving this compound at a molecular level. These theoretical studies provide valuable insights into reaction mechanisms, transition states, and the associated energy barriers that govern reaction rates and product formation.
One area of significant computational investigation is the N-alkylation of anilines. The reaction of anilines with alcohols, a common method for synthesizing N-alkylated products, can proceed through various mechanisms. For instance, the N-alkylation of aniline with benzyl (B1604629) alcohol catalyzed by niobium oxide has been shown to proceed via an SN1 mechanism. sioc-journal.cn This involves the formation of a carbocation intermediate from the alcohol, which is then attacked by the nucleophilic aniline. sioc-journal.cn Kinetic studies and the influence of solvent polarity, where polar solvents stabilize the carbocation intermediate, support this pathway. sioc-journal.cn In contrast, tungsten-catalyzed N-alkylation of amines with alcohols is proposed to occur via a borrowing hydrogen/hydrogen autotransfer (BH/HA) mechanism. chemrxiv.org DFT calculations for this system outline a catalytic cycle involving the activation of the catalyst, coordination of the alcohol, hydride elimination to form an aldehyde, condensation with the amine to form an imine, and subsequent hydrogenation of the imine. chemrxiv.org
The reactivity of substituted anilines in other reaction types has also been a subject of theoretical exploration. For example, the oxidation of substituted anilines by ferrate(VI) has been computationally studied, revealing a hydrogen atom transfer (HAT) mechanism as the primary oxidation pathway. nih.gov The formation of an aniline radical is a crucial step, from which various products can be formed. nih.gov
Furthermore, computational studies have been employed to understand the atmospheric chemistry of related compounds like 4-methylaniline. The reaction with hydroxyl radicals, a key atmospheric oxidant, has been investigated using methods such as M06-2X and CCSD(T). researchgate.netmdpi.com These studies map out the potential energy surface, identifying different reaction pathways, including addition to the aromatic ring and hydrogen abstraction from the methyl and amino groups, and calculate the corresponding energy barriers. researchgate.netmdpi.com For instance, in the reaction of 4-methylaniline with OH radicals, several addition and abstraction pathways are considered, with their respective transition states and energy barriers computationally determined. mdpi.com
The energy barriers for these reactions are critical in determining the feasibility and rate of a particular pathway. For example, in the tungsten-catalyzed N-alkylation, the initial activation of the pre-catalyst by CO dissociation has a calculated free energy barrier of 37.5 kcal/mol. chemrxiv.org In the reaction of N-nitrosopiperazine, a related heterocyclic amine, the initial proton transfer step has an activation barrier of +28.6 kcal/mol. frontiersin.org These computationally derived energy barriers provide a quantitative measure of the kinetic feasibility of each step in a proposed reaction mechanism.
Explicit and Implicit Solvent Models in Computational Studies
The choice of solvent model is a critical aspect of computational studies on molecules like this compound, as the solvent can significantly influence molecular conformation, reactivity, and reaction energetics. Computational chemistry employs two primary types of solvent models: explicit and implicit. wikipedia.org
Explicit solvent models treat individual solvent molecules as part of the system. wikipedia.org This approach allows for the specific, short-range interactions between the solute and the first few solvation shells of solvent molecules to be directly accounted for, including hydrogen bonding and local dielectric effects. mdpi.com A common explicit solvent model is the use of molecular mechanics (MM) force fields for the solvent molecules, often in combination with a quantum mechanical (QM) description of the solute in what are known as QM/MM methods. wikipedia.org While providing a more physically realistic depiction of the immediate solvent environment, explicit models are computationally expensive due to the large number of atoms involved. wikipedia.org
Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a uniform dielectric constant. wikipedia.org This approach significantly reduces the computational cost by averaging the effect of the solvent. diva-portal.org Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.orgmdpi.com These models are effective at capturing the long-range electrostatic effects of the solvent. researchgate.net However, they may not accurately represent specific solute-solvent interactions like hydrogen bonding. researchgate.net
The selection between explicit and implicit models often depends on the specific chemical question being addressed. For instance, in studying the N-alkylation of aniline with benzyl alcohol over a niobium oxide catalyst, the significant influence of solvent polarity on reaction yields (higher in polar toluene, lower in nonpolar cyclohexane (B81311) and dodecane) highlights the importance of solvent effects in stabilizing charged intermediates like carbocations. sioc-journal.cn An implicit solvent model could effectively capture this general polarity effect.
However, for reactions where specific solvent interactions are crucial to the mechanism, an explicit or a hybrid implicit-explicit model might be necessary. researchgate.net For example, if a solvent molecule is directly involved in a proton transfer step, its explicit inclusion in the calculation is vital. Research has shown that for predicting solvation free energies, both implicit and explicit models can yield reasonable results, though they may have different strengths and weaknesses. researchgate.netnih.gov For instance, implicit models like SMD have been shown to outperform some explicit water treatments in resolving energy barriers for certain reactions. researchgate.net Conversely, explicit solvent models are generally considered more physically reasonable and can be more accurate for capturing the nuances of solute-solvent interactions, though they can be prone to errors if not parameterized carefully. diva-portal.orgresearchgate.net
The following table summarizes the key characteristics of explicit and implicit solvent models:
| Feature | Explicit Solvent Models | Implicit Solvent Models |
| Representation | Individual solvent molecules are included. wikipedia.org | Solvent is a continuous dielectric medium. wikipedia.org |
| Computational Cost | High wikipedia.org | Low diva-portal.org |
| Strengths | Accurately models specific solute-solvent interactions (e.g., hydrogen bonding). mdpi.com | Efficiently captures long-range electrostatic effects. researchgate.net |
| Weaknesses | Computationally intensive. wikipedia.org | May not accurately represent specific, short-range interactions. researchgate.net |
| Common Models | QM/MM, Molecular Dynamics with explicit solvent | PCM, SMD wikipedia.orgmdpi.com |
Ultimately, the choice of solvent model in computational studies of this compound and related compounds involves a trade-off between computational accuracy and feasibility.
Structure-Reactivity Relationships and Substituent Effects in N-Alkyl Anilines
The chemical reactivity of N-alkyl anilines, including this compound, is profoundly influenced by the nature and position of substituents on the aniline molecule. These substituent effects can be understood through the lens of structure-reactivity relationships, which are often quantified using theoretical and experimental approaches. nih.gov
The electronic properties of substituents play a crucial role in modulating the reactivity of the aniline ring and the nitrogen atom. Electron-donating groups (EDGs) increase the electron density on the aromatic ring and the nitrogen atom, enhancing their nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the molecule less nucleophilic. In this compound, both the N-butyl group and the para-methyl group are electron-donating. The methyl group donates electron density through both inductive and hyperconjugative effects, while the butyl group contributes primarily through an inductive effect.
The Hammett equation is a classical tool used to quantify the electronic effects of substituents on the reactivity of aromatic compounds. researchgate.netnih.gov It relates the rate or equilibrium constant of a reaction to a substituent constant (σ) and a reaction constant (ρ). researchgate.net A negative ρ value indicates that the reaction is favored by electron-donating groups, while a positive ρ value signifies that electron-withdrawing groups accelerate the reaction. For instance, in the substitution reaction of phenyl 1-(2,4-dinitronaphthyl) ether with aniline derivatives, the large negative ρ values obtained indicate that the reaction rate is highly dependent on the electron density of the nitrogen atom of the aniline nucleophile. researchgate.net
Computational chemistry provides powerful tools for elucidating structure-reactivity relationships. DFT calculations can be used to compute various electronic descriptors that correlate with reactivity. For example, calculated atomic charges, such as Hirshfeld charges, on the reactive sites of substituted benzenes have shown good correlation with the energy barriers of electrophilic aromatic substitution reactions. acs.org Similarly, the energy of the highest occupied molecular orbital (HOMO) is often used as a measure of nucleophilicity; a higher HOMO energy generally corresponds to greater reactivity towards electrophiles.
The steric effects of substituents also play a significant role. The size and shape of the N-alkyl group can influence the accessibility of the nitrogen atom and the aromatic ring to reagents. In the context of N-alkylation reactions, the steric hindrance around the nitrogen atom can affect the rate of reaction. Furthermore, in reactions involving the aromatic ring, bulky substituents can direct incoming electrophiles to less hindered positions. The Thorpe-Ingold effect, where substituents on an α-carbon can bring a γ-C-H bond closer to a metal center, has been computationally studied to understand remote C-H activation in amines. researchgate.net
| Substituent Type | Electronic Effect | Effect on Nucleophilicity | Example |
| Electron-Donating Group (EDG) | Increases electron density on the ring and nitrogen. | Increases nucleophilicity. | -CH₃, -OCH₃ |
| Electron-Withdrawing Group (EWG) | Decreases electron density on the ring and nitrogen. | Decreases nucleophilicity. | -NO₂, -CN |
| Sterically Hindering Group | Blocks access to reactive sites. | Can decrease reaction rates at hindered positions. | -C(CH₃)₃ |
Advanced Spectroscopic and Analytical Characterization of N Butyl 4 Methylaniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-butyl-4-methylaniline in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
The conformation of N-alkylanilines is a subject of detailed study, focusing on the rotation around the C(aryl)-N bond and the geometry at the nitrogen atom. rsc.orgnih.gov In this compound, the nitrogen atom is typically pyramidal, and it undergoes rapid inversion. nih.gov Low-temperature ¹³C NMR studies on similar N-alkylanilines have shown that the rotation around the C-N bond can be slowed, leading to the observation of distinct signals for the ortho and meta carbons. rsc.org The free energy of activation for this rotational process is influenced by substituents on the aromatic ring and the size of the N-alkyl groups. rsc.org For this compound, the electron-donating methyl and butyl groups influence the rotational barrier.
Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in determining the preferred spatial arrangement. NOESY can reveal through-space correlations between the N-H proton, the protons on the α-carbon of the butyl group, and the ortho-protons of the aromatic ring, providing definitive insights into the molecule's conformational preferences in solution.
Expected ¹H and ¹³C NMR Chemical Shifts: While specific experimental data for this compound is not readily available in the cited literature, expected chemical shift values can be predicted based on data from analogous structures like p-toluidine (B81030), N-methylaniline, and other N-alkylanilines. scispace.comscispace.comchemicalbook.comchemicalbook.com
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom/Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic C-H | ¹H | 6.5 - 7.0 | Doublet, Doublet | Two sets of signals expected for the AA'BB' system of the para-substituted ring. |
| Methyl (Aryl) | ¹H | ~2.2 - 2.3 | Singlet | Typical range for a methyl group attached to an aromatic ring. |
| N-H | ¹H | ~3.5 - 4.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |
| N-CH₂- | ¹H | ~3.0 - 3.2 | Triplet | Protons on the carbon adjacent to the nitrogen. |
| -CH₂-CH₂- | ¹H | ~1.5 - 1.7 | Multiplet | Methylene group beta to the nitrogen. |
| -CH₂-CH₃ | ¹H | ~1.3 - 1.5 | Multiplet | Methylene group gamma to the nitrogen. |
| Terminal -CH₃ | ¹H | ~0.9 - 1.0 | Triplet | Terminal methyl group of the butyl chain. |
| C-CH₃ (Aryl) | ¹³C | ~20 - 21 | - | Para-methyl carbon. |
| C-NH (Aryl) | ¹³C | ~145 - 148 | - | Carbon atom attached to the nitrogen. |
| C-C-NH (Aryl) | ¹³C | ~129 - 130 | - | Aromatic carbons ortho to the amino group. |
| C-C-CH₃ (Aryl) | ¹³C | ~113 - 115 | - | Aromatic carbons meta to the amino group. |
| C-CH₃ (Aryl) | ¹³C | ~127 - 129 | - | Quaternary carbon with the methyl group. |
| N-CH₂- | ¹³C | ~45 - 50 | - | Alpha-carbon of the butyl chain. |
| -CH₂-CH₂- | ¹³C | ~30 - 32 | - | Beta-carbon of the butyl chain. |
| -CH₂-CH₃ | ¹³C | ~20 - 22 | - | Gamma-carbon of the butyl chain. |
| Terminal -CH₃ | ¹³C | ~13 - 14 | - | Terminal methyl carbon of the butyl chain. |
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and obtaining a unique "molecular fingerprint" of this compound. acs.orgresearchgate.net The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule.
For this compound, key vibrational modes include:
N-H Stretching: A characteristic band in the FT-IR spectrum is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. Its exact position can be indicative of hydrogen bonding. scispace.com
C-H Stretching: Aliphatic C-H stretching vibrations from the butyl and methyl groups are expected between 2850 and 3000 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. sphinxsai.com
Aromatic C=C Stretching: The stretching vibrations of the benzene (B151609) ring are observed in the 1450-1600 cm⁻¹ region. sphinxsai.com
C-N Stretching: The C-N stretching vibration for aromatic amines typically appears in the 1250-1380 cm⁻¹ range.
Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted benzene ring, which are often strong in the FT-IR spectrum, appear in the 700-900 cm⁻¹ region and are diagnostic of the para-substitution pattern.
Raman spectroscopy provides complementary information. researchgate.net While N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations and C-C backbone stretches tend to produce strong signals, aiding in a complete vibrational assignment. researchgate.netnih.gov
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | FT-IR | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 3000 | Strong |
| Aromatic C=C Stretch | FT-IR, Raman | 1580 - 1610, 1470 - 1520 | Strong-Medium |
| C-N Stretch | FT-IR | 1250 - 1380 | Medium-Strong |
| C-H Out-of-Plane Bend (para-subst.) | FT-IR | 800 - 850 | Strong |
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. researchgate.net The spectrum is dominated by absorptions arising from the substituted aniline (B41778) chromophore.
Aniline itself exhibits two primary absorption bands: a strong primary band (E2-band) around 230-240 nm and a weaker secondary band (B-band) around 280-290 nm, both arising from π → π* transitions within the benzene ring, influenced by the amino group's lone pair. cdnsciencepub.com
In this compound, the N-butyl and the para-methyl groups act as auxochromes. These electron-donating alkyl groups cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) on these bands compared to unsubstituted aniline. The lone pair of electrons on the nitrogen atom can also participate in an n → π* transition, which is typically of lower intensity and may be obscured by the more intense π → π* bands. researchgate.net The exact position of the absorption maxima (λ_max) can be sensitive to solvent polarity. cdnsciencepub.comresearchgate.net
Expected UV-Vis Absorption Bands:
π → π Transition (B-band):* Expected around 290-310 nm. This band is characteristic of the aniline system and is shifted to a longer wavelength due to the alkyl substituents.
π → π Transition (E2-band):* Expected around 240-260 nm. This is a higher energy, more intense absorption.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry for Precise Molecular Identification and Fragmentation Pathway Studies
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of this compound. It measures the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or more decimal places), allowing for the determination of its precise elemental formula (C₁₁H₁₇N). savemyexams.commsu.edu This capability distinguishes it from other compounds that might have the same nominal mass.
Tandem Mass Spectrometry (MS/MS) provides structural information by inducing fragmentation of the isolated molecular ion and analyzing the resulting fragment ions. researchgate.netdiva-portal.org For this compound (molecular weight 163.26), the fragmentation pattern upon electron ionization (EI) or collision-induced dissociation (CID) is predictable:
Molecular Ion (M⁺˙): The parent peak would be observed at m/z ≈ 163.
Alpha-Cleavage: The most significant fragmentation pathway for N-alkylanilines involves the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the loss of a propyl radical (•C₃H₇), leading to a prominent fragment ion at m/z = 120. This fragment corresponds to [C₈H₁₀N]⁺.
Benzylic Cleavage: Loss of the butyl group via cleavage of the N-C(butyl) bond is less common but can occur, leading to a fragment corresponding to the 4-methylanilino radical cation.
Further Fragmentation: The ion at m/z 120 can undergo further fragmentation, for instance, through the loss of ethene (C₂H₄) to yield an ion at m/z = 92.
This fragmentation data, combined with the high-resolution mass of each fragment, allows for a confident elucidation of the molecule's structure. researchgate.netnih.gov
X-ray Diffraction Studies of this compound and Its Crystalline Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a compound in the solid state. anton-paar.com By diffracting X-rays off a single crystal, one can determine atomic coordinates, bond lengths, bond angles, and torsional angles with high precision. anton-paar.commdpi.com
While a published crystal structure for this compound itself was not identified in the search results, analysis of crystalline derivatives of similar anilines provides valuable insight. mdpi.comscielo.org.zanih.govresearchgate.net A crystallographic study of this compound would reveal:
Molecular Conformation: The exact conformation of the butyl chain (e.g., all-trans or gauche) and the dihedral angle between the plane of the aromatic ring and the C-N-C plane of the amino group.
Bond Parameters: Precise measurements of all bond lengths and angles, confirming the hybridization and bonding environment of each atom.
Intermolecular Interactions: The study would elucidate the packing of molecules in the crystal lattice, revealing any significant intermolecular forces such as N-H···π interactions or van der Waals forces that stabilize the crystal structure. mdpi.comnih.gov In derivatives, other interactions like hydrogen bonding or halogen bonding can dictate the supramolecular assembly. mdpi.comresearchgate.net
Obtaining suitable single crystals is a prerequisite for this analysis, which can sometimes be achieved through slow evaporation or solvent diffusion techniques. mdpi.comsorbonne-universite.fr
Applications of N Butyl 4 Methylaniline in Advanced Materials and Chemical Synthesis
Strategic Role as an Intermediate in Fine Chemical Synthesis
The primary application of N-butyl-4-methylaniline is as an intermediate in fine chemical synthesis. lookchem.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. The structure of this compound allows it to undergo a variety of chemical transformations, including oxidation, reduction, and electrophilic aromatic substitution, making it a valuable precursor in multi-step synthetic pathways.
This compound serves as a fundamental building block for the construction of more complex organic molecules. Its aromatic amine structure is a key feature that allows for a range of chemical modifications. The electron-donating nature of the alkyl groups (butyl and methyl) activates the benzene (B151609) ring, facilitating electrophilic substitution reactions at specific positions. This reactivity is crucial for introducing new functional groups and extending the molecular framework. Chemists utilize this compound to create sophisticated molecular architectures required for active pharmaceutical ingredients (APIs) and specialized agrochemicals. The steric and electronic effects of the N-butyl and para-methyl substituents can also be leveraged to direct the outcomes of chemical reactions, offering a degree of control in complex syntheses.
Substituted anilines have a long history as essential precursors in the dye industry, and this compound is part of this class of compounds. Its structural relatives, such as p-toluidine (B81030) and N-methylaniline, are well-established intermediates in the manufacturing of a variety of colorants, including vibrant and stable azo dyes. a2bchem.comnih.gov Similarly, N,N-dimethyl-p-toluidine, a tertiary amine derivative, is used as an intermediate in the synthesis of dyes. atamankimya.com The chemical structure of this compound makes it suitable for undergoing diazotization and coupling reactions, which are fundamental processes in the creation of many synthetic dyes and pigments.
Polymer Chemistry Contributions
In the field of polymer chemistry, this compound and its close structural analogs contribute to the synthesis of functional polymers with unique electronic properties. Its role extends from acting as a monomer in polymerization reactions to serving as an auxiliary agent that controls the rate of polymerization.
N-substituted anilines, including N-butylaniline, are important monomers for producing conducting polymers through electropolymerization. researchgate.netabo.fi This process involves the electrochemical oxidation of the monomer on an electrode surface, which generates reactive radical cations. mdpi.comrsc.org These radicals then couple to form polymer chains that deposit onto the electrode as a thin, often electrochromic, film. mdpi.comrsc.org The resulting polymer, poly(N-butylaniline), is a member of the polyaniline family, which is renowned for its electrical conductivity and environmental stability. researchgate.netacs.orgnih.gov
Research has shown that N-butylaniline can be successfully electropolymerized in various solvent systems to create polymer films with tailored properties. researchgate.netabo.firesearchgate.net The addition of the butyl group improves the solubility and processability of the resulting polymer compared to unsubstituted polyaniline. researchgate.net These conducting polymers are considered advanced materials with potential applications in sensors, electronic devices, and energy storage. ontosight.ai
| Monomer | Polymerization Medium | Key Finding | Reference |
|---|---|---|---|
| N-butylaniline (NBA) | Aqueous HClO₄ with organic solvents (THF, ACN, PC) | NBA can be electropolymerized with up to 50% (v/v) organic solvent. The addition of 10-20% THF, ACN, or PC significantly improved film formation. | researchgate.netabo.fi |
| N-methylaniline (NMA) | Aqueous HClO₄ with organic solvents | Can be electropolymerized with a maximum of 30% (v/v) organic solvent, producing poly(N-methylaniline) (PNMA), a material with improved solubility. | researchgate.netresearchgate.net |
| Aniline (B41778) | Aqueous sulfuric acid | Electropolymerization proceeds via a radical propagation mechanism, forming polyaniline (PANI) on the electrode surface. | mdpi.com |
In free-radical polymerization, certain amine compounds can act as powerful accelerators, particularly when paired with an initiator like benzoyl peroxide (BPO). researchgate.net This combination forms a redox-initiator system that can generate radicals and initiate polymerization at ambient temperatures. researchgate.netrsc.org While this compound is a secondary amine, its tertiary amine derivatives, such as N,N-dimethyl-p-toluidine, are highly effective accelerators. atamankimya.com These accelerators are widely used in the curing of polyester (B1180765) resins and in the formulation of acrylic-based materials like dental composites and bone cements. atamankimya.commdpi.com The amine reacts with the peroxide to speed up the decomposition of the initiator into free radicals, which in turn starts the polymer chain reaction. researchgate.net The reactivity of these systems allows for rapid curing, a property essential for many industrial and medical applications. atamankimya.com
| Component | Example Compound | Function | Reference |
|---|---|---|---|
| Monomer | Methyl Methacrylate (MMA) | The basic unit that forms the polymer chain. | mdpi.com |
| Initiator (Oxidant) | Benzoyl Peroxide (BPO) | Provides the initial source of free radicals upon decomposition. | researchgate.netmdpi.com |
| Accelerator (Reductant) | N,N-dimethyl-p-toluidine | Reduces the activation energy for initiator decomposition, speeding up radical formation. | atamankimya.commdpi.com |
Advanced Functional Materials Development
The integration of this compound and its derivatives into polymeric structures is a key strategy for developing advanced functional materials. Conducting polymers derived from N-alkylaniline monomers, such as poly(N-butylaniline), are a prime example. researchgate.net These materials combine the mechanical properties of polymers with the electronic characteristics of semiconductors. Their conductivity can be tuned through chemical doping, and their properties make them suitable for a range of high-performance applications, including anti-corrosion coatings, electrochromic devices (smart windows), and components for batteries and supercapacitors. nih.govontosight.ai The ability to modify the aniline monomer allows for fine-tuning the properties of the final polymer, opening pathways to new materials designed for specific technological needs. researchgate.net
Integration into Liquid Crystal Systems
While this compound itself is not a liquid crystal, its structural motifs are relevant to the design of mesogenic compounds. Its derivatives, particularly Schiff bases, have been investigated for their liquid crystalline properties. For instance, N-(4-n-butoxybenzylidene)-4'-methylaniline, a related compound, exhibits a nematic liquid crystal phase and has been studied for its dielectric properties. researchgate.netfinechem-mirea.ru The crystal structure of this derivative reveals associates formed by the orientational interactions of two independent molecules. researchgate.netfinechem-mirea.rufinechem-mirea.ru
The study of such systems provides insights into the structure-property relationships that govern the formation of liquid crystal phases. The length of the molecular associates of N-(4-n-butoxybenzylidene)-4'-methylaniline (approximately 250 nm) has been compared to that of other liquid crystal components like 4-n-pentyloxybenzoic acid dimers (approximately 270 nm) to understand their incorporation into supramolecular structures. researchgate.netfinechem-mirea.rufinechem-mirea.ru The investigation of dielectric anisotropy in mixtures containing these compounds is crucial for their potential application in display technologies. researchgate.netfinechem-mirea.ru
It is important to note that the broader class of anilines has been instrumental in the development of liquid crystal technology. A well-known example is N-(4-methoxybenzylidene)-4-butylaniline (MBBA), which was one of the first room-temperature nematic liquid crystals synthesized. wikipedia.org This highlights the significance of the aniline scaffold in designing molecules with desirable mesogenic properties.
Exploration in Organic Non-Linear Optical (NLO) Materials
Organic materials are of significant interest for non-linear optical (NLO) applications due to their potential for high efficiency and rapid response times, which are governed by the delocalized π-electron systems within their molecules. tcichemicals.com The general structure of this compound, featuring a donor group (the amino group with its alkyl substituent) and a π-conjugated system (the benzene ring), is a foundational concept in the design of NLO chromophores.
The "push-pull" mechanism, where an electron-donating group and an electron-accepting group are connected by a π-bridge, is a common strategy to enhance the second-order NLO response (hyperpolarizability, β) of a molecule. acs.org While this compound itself lacks a strong electron-accepting group, its amino-aromatic structure serves as a fundamental building block for more complex NLO materials. Research in this area often involves modifying such basic structures to create molecules with large hyperpolarizabilities. acs.org
The development of organic NLO materials is driven by their potential applications in optical switching, data storage, and information processing. acs.orgresearchgate.net Scientists are continuously exploring new molecular designs to optimize the trade-off between NLO activity and other crucial properties like thermal stability and transparency. acs.org
Role in Supramolecular Architectures and Self-Assembled Systems
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where aniline derivatives play a role. mdpi.com The hydrogen bonding capabilities of the amino group in this compound and its derivatives can direct the self-assembly of molecules into well-defined architectures.
The formation of associates in the crystalline state of related compounds like N-(4-n-butoxybenzylidene)-4'-methylaniline is an example of supramolecular organization driven by intermolecular forces. researchgate.netfinechem-mirea.rufinechem-mirea.ru These interactions are fundamental to creating ordered systems with specific functions.
The principles of molecular recognition and self-assembly are being harnessed to create complex supramolecular systems with applications in catalysis, materials science, and nanotechnology. mdpi.com The ability of molecules to form predictable and stable aggregates is key to the bottom-up fabrication of functional materials.
Catalytic Applications of this compound Derivatives
Derivatives of this compound have found utility in the realm of catalysis, both as ligands in organometallic complexes and in organocatalytic transformations. The electronic and steric properties of these aniline derivatives can be fine-tuned to influence the activity and selectivity of catalytic reactions.
As Ligands in Organometallic Catalysis
The nitrogen atom in aniline derivatives can coordinate to metal centers, making them suitable as ligands in organometallic catalysts. The nature of the substituents on the aniline ring and the nitrogen atom can significantly impact the electronic and steric environment of the metal, thereby influencing the outcome of the catalytic reaction.
For instance, chiral N-(tert-butyl)-N-methylaniline type ligands have been synthesized and successfully used in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivities. researchgate.net While not a direct derivative of this compound, this research highlights the potential of N-alkylaniline scaffolds in creating effective chiral ligands for asymmetric catalysis.
Furthermore, iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands have been employed for the N-methylation of anilines using methanol (B129727). acs.orgcsic.es While the specific use of this compound as a substrate or ligand in these exact systems is not detailed, the studies demonstrate the broader applicability of aniline derivatives in transformations catalyzed by organometallic complexes. Nickel complexes with various ligands have also been explored for a range of catalytic reactions. acs.org
In Organocatalytic Transformations
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Aniline derivatives can participate in various organocatalytic reactions. For example, the development of direct aldol (B89426) transformations has been a significant area of research in organocatalysis. caltech.edu
While specific studies focusing solely on this compound as an organocatalyst are not prominent, the broader class of anilines and their derivatives are known to be involved in various organocatalytic processes. For instance, chiral phosphoric acids have been used as organocatalysts in the atroposelective Pictet–Spengler reaction of N-arylindoles. beilstein-journals.org The electronic nature of substituents on the aniline ring can influence the enantioselectivity of such reactions. beilstein-journals.org Additionally, some organocatalytic systems have shown that the presence of different alkyl groups on the aniline nitrogen can affect reactivity and stereoselection. mdpi.com
The field of protein-hosted organocatalytic transformations is also an emerging area, where enzymes are engineered to perform non-natural catalytic functions. rsc.org
Environmental Chemical Research on N Butyl 4 Methylaniline Degradation
Mechanisms of Environmental Transformation
The environmental transformation of N-butyl-4-methylaniline involves several key processes that break down the molecule. These mechanisms include degradation by sunlight, reaction with atmospheric oxidants, and breakdown by microorganisms in soil and water.
Photolytic degradation, or photolysis, is a process where light energy drives chemical breakdown. For aromatic amines like this compound, this is a significant environmental degradation pathway. researchgate.net The process is influenced by the solvent and the presence of other substances. researchgate.net While direct photolysis studies on this compound are not extensively documented, the behavior of related N-alkylanilines and substituted anilines suggests several potential reactions. acs.org
Photochemical reactions can proceed from the molecule's excited triplet state. researchgate.net Key transformation patterns for pesticides with similar functional groups include the loss of alkyl groups and the cleavage of amino-alkyl bonds. researchgate.net Photolysis of N-alkylanilines can lead to the cleavage of the N-C bond, resulting in dealkylation. researchgate.net In some cases, photolysis of N-nitroso-N-methylaniline, a related compound, has been shown to produce nitramines which can then undergo further reactions to form ring-nitrated products. acs.org The photodegradation of herbicides with aromatic amine structures can also lead to the formation of byproducts where a chlorine atom on the ring is substituted with a hydroxyl (OH) group. researchgate.net
In the atmosphere, the primary degradation pathway for many volatile organic compounds is oxidation initiated by hydroxyl radicals (•OH), often referred to as the "detergent of the atmosphere". mdpi.comniwa.co.nz For this compound, the reaction with •OH radicals is expected to be a major transformation route.
Studies on the closely related compound 4-methylaniline (p-toluidine) provide significant insight into this process. mdpi.com The reaction can proceed via two main mechanisms:
OH Addition: The hydroxyl radical adds to the aromatic ring. This is often the dominant pathway at lower temperatures. mdpi.com The presence of the electron-donating methyl (-CH₃) and N-butyl groups on the aniline (B41778) ring increases the electron density, making it more susceptible to electrophilic attack by •OH radicals compared to unsubstituted benzene (B151609). researchgate.net
Hydrogen Abstraction: The hydroxyl radical abstracts a hydrogen atom from the amino (-NH) group or from one of the alkyl (N-butyl or methyl) groups. mdpi.com H-abstraction from the amino group leads to the formation of an anilino radical. iaea.orgias.ac.in This pathway becomes more significant at higher temperatures. mdpi.com
Biodegradation by microorganisms is a critical process for the removal of organic pollutants from soil and water. nih.govfrontiersin.orgresearchgate.net Anilines and their derivatives can be degraded by various bacteria, although the rate and extent of degradation depend on the specific structure of the compound and the environmental conditions. researchgate.netasm.org
Microbial degradation of aromatic compounds typically involves initial oxidation reactions catalyzed by monooxygenase or dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, destabilizing it and preparing it for cleavage. unesp.br For N-alkylanilines, N-dealkylation can also be an initial step in the metabolic pathway. researchgate.net The resulting aniline or substituted aniline can then be further degraded. For example, studies on the degradation of methyl bromide in the presence of aniline showed the formation of N-methylaniline and N,N-dimethylaniline, verifying that nucleophilic substitution and alkylation can occur. usda.govusda.gov
While specific studies on this compound are scarce, research on related compounds provides clues. The biodegradation of many xenobiotics is known to occur, with microorganisms evolving metabolic pathways to utilize them as sources of carbon and energy. nih.govresearchgate.net The presence of alkyl groups on the aniline ring can influence the rate of degradation. For example, some N-alkylanilines, such as N-methyl-, N-ethyl-, and N-butyl-aniline, were found to be oxidized more rapidly by microsomes than aniline itself. researchgate.net Fungal enzymes have also been shown to transform various substituted anilines, with the reaction yields depending on the electronic properties of the substituents. cdnsciencepub.com
Table 1: Summary of Environmental Degradation Pathways for this compound
| Degradation Process | Primary Mechanism | Key Influencing Factors | Potential Intermediate Steps |
|---|---|---|---|
| Photolytic Degradation | Absorption of UV light leading to bond cleavage. | Sunlight intensity, presence of photosensitizers (e.g., humic acids). researchgate.net | Excited triplet state formation, N-C bond cleavage (dealkylation). researchgate.netresearchgate.net |
| Oxidative Degradation | Reaction with atmospheric radicals, primarily •OH. mdpi.com | Concentration of •OH radicals, temperature. mdpi.com | •OH addition to the aromatic ring, H-abstraction from -NH or alkyl groups. mdpi.com |
| Biodegradation | Enzymatic transformation by microorganisms. unesp.br | Microbial population, soil/water conditions, nutrient availability. d-nb.info | N-dealkylation, ring hydroxylation, ring cleavage. researchgate.netresearchgate.netunesp.br |
Identification and Fate of Environmental Metabolites and Degradation Products
From Photodegradation: Photolytic processes can lead to the cleavage of the N-butyl group, potentially forming 4-methylaniline and degradation products of the butyl group. researchgate.net Polymerization of the resulting radicals can also occur. researchgate.net
From Oxidative Degradation: The reaction with hydroxyl radicals is expected to produce a range of oxygenated products. Addition of •OH to the ring can lead to the formation of hydroxylated intermediates like N-butyl-p-aminophenol or N-butyl-cresol isomers. researchgate.net H-abstraction from the amino group forms an anilino radical, which can lead to the formation of compounds like azobenzenes through dimerization. iaea.org Subsequent reactions with O₂ and other atmospheric components can lead to ring cleavage, forming smaller, more oxidized compounds such as aldehydes. conicet.gov.ar Oxidation can also form quinone or nitroso derivatives.
From Biodegradation: Microbial metabolism is likely to proceed through initial hydroxylation of the aromatic ring. A potential key metabolite is a hydroxylated form of the parent compound. Subsequent enzymatic steps could lead to N-dealkylation, yielding 4-methylaniline , or hydrolytic deamination, potentially forming 4-methylcatechol . asm.org This catechol derivative would then be susceptible to ring cleavage, a common strategy in the bacterial degradation of aromatic compounds. unesp.br If the butyl chain is attacked first, this could lead to a series of oxidized alkyl chain derivatives.
The ultimate fate of these degradation products varies. Some may be readily mineralized to carbon dioxide and water, while others may persist in the environment or become incorporated into soil organic matter. researchgate.net
Table 2: Potential Environmental Metabolites and Degradation Products of this compound
| Potential Product | Formation Pathway(s) | Significance |
|---|---|---|
| 4-Methylaniline (p-Toluidine) | Photodegradation, Biodegradation (N-dealkylation). researchgate.netresearchgate.net | A primary amine that is itself a known pollutant and subject to further degradation. mdpi.com |
| Hydroxylated Derivatives (e.g., N-butyl-aminophenols) | Oxidative Degradation, Biodegradation. researchgate.netasm.org | Key intermediates in the breakdown of the aromatic ring. |
| Quinone/Nitroso Derivatives | Oxidative Degradation. | Common products of aniline oxidation. |
| 4-Methylcatechol | Biodegradation. asm.org | A common intermediate prior to enzymatic ring cleavage in bacteria. unesp.br |
| Ring Cleavage Products (e.g., aldehydes) | Oxidative Degradation, Biodegradation. conicet.gov.ar | Represents significant breakdown of the aromatic structure toward mineralization. |
| Polymers/Azobenzenes | Photodegradation, Oxidative Degradation. researchgate.netiaea.org | Can be persistent end-products formed from radical recombination. |
Prospective Avenues in N Butyl 4 Methylaniline Research
Design and Synthesis of N-butyl-4-methylaniline Analogs with Tuned Reactivity
The exploration of this compound analogs is a burgeoning field, driven by the desire to fine-tune the compound's reactivity for specific applications. Researchers are systematically modifying the core structure to understand and control its chemical behavior. Key strategies include altering the substituents on the aromatic ring and modifying the N-alkyl group.
The introduction of different functional groups to the benzene (B151609) ring significantly impacts the electronic environment and, consequently, the reactivity of the aniline (B41778) nitrogen. For instance, electron-donating groups, similar to the existing methyl group, are expected to enhance the nucleophilicity of the nitrogen atom, making the analog more reactive towards electrophiles. Conversely, the introduction of electron-withdrawing groups would decrease the electron density on the nitrogen, thereby reducing its basicity and nucleophilicity. This principle is fundamental in designing analogs for specific reaction pathways, such as electrophilic aromatic substitution or oxidation reactions.
Modification of the N-butyl group is another critical avenue for tuning reactivity. The steric hindrance imparted by the alkyl group can be systematically varied. For example, replacing the n-butyl group with a more sterically demanding tert-butyl group can hinder electrophilic attack at the nitrogen and influence the regioselectivity of reactions on the aromatic ring. Research on related N-alkylated anilines has demonstrated that steric hindrance can control reactivity in processes like nitration and sulfonation.
Synthetic strategies for producing these analogs often build upon established methods for N-alkylation of anilines. Classical approaches involve the reaction of 4-methylaniline with various alkyl halides in the presence of a base. More advanced and efficient methods, such as borane-catalyzed alkylation, have also been developed, offering higher yields and purity. Furthermore, innovative techniques like the 'hydrogen borrowing' strategy, which utilizes alcohols as alkylating agents in the presence of a nickel catalyst, present a sustainable pathway for synthesizing a diverse range of N-alkylated aniline derivatives. rug.nl The synthesis of quinoline (B57606) analogs has also been explored by reacting substituted 4-(chloromethyl)-2-phenylquinoline with secondary amines. researchgate.net
The table below summarizes different synthetic approaches that can be adapted for creating this compound analogs.
| Synthesis Method | Reagents & Catalysts | Key Features | Potential Analogs |
| Classical Alkylation | 4-methylaniline, Butyl Halides, Base (e.g., K₂CO₃) | Established method, proceeds via SN2 mechanism. | Varied N-alkyl chains (e.g., isobutyl, sec-butyl, tert-butyl). |
| Borane-Catalyzed Alkylation | 4-methylaniline, Butyl Halide, Triethylborane (B153662) (Et₃B), NaOH | High efficiency and yield. | Introduction of functionalized alkyl groups. |
| 'Hydrogen Borrowing' Strategy | 4-methylaniline, Alcohols, Nickel Catalyst (e.g., Ni(COD)₂) | Sustainable, uses alcohols as alkylating agents. rug.nl | A wide range of N-alkyl and N-aryl analogs. |
| Condensation Reactions | 4-methylaniline, Aldehydes | Forms Schiff bases as intermediates. | Analogs with diverse substituents on the N-aryl group. |
| Palladium-Catalyzed Coupling | 4-tert-butylaniline, Methyl Iodide, PdCl₂, P(o-tolyl)₃ | Optimized for specific substitutions, enhances selectivity. | Sterically hindered N-methylated analogs. |
Integration into Novel Catalytic Systems for Sustainable Chemical Processes
The unique electronic and steric properties of this compound and its derivatives make them promising candidates for integration into novel catalytic systems, particularly those focused on sustainable chemical processes. The development of green chemistry methodologies is a critical area of modern research, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. ijnc.ir
One of the key areas where this compound analogs could be impactful is in the design of ligands for transition metal catalysis. The nitrogen atom of the aniline can coordinate to a metal center, and by modifying the substituents on the aromatic ring and the N-alkyl group, the electronic and steric environment around the metal can be precisely controlled. This "tuning" of the ligand can influence the activity, selectivity, and stability of the catalyst. For example, sterically hindered amine ligands have been shown to be effective in palladium-catalyzed cross-coupling reactions. researchgate.net
Recent advancements have highlighted the use of simple amines as effective bifunctional additives in catalysis. For instance, tert-butylamine (B42293) has been successfully employed as both a base and a ligand in nickel-catalyzed photoredox reactions for C-O and C-N bond formation. acs.org This approach simplifies the catalytic system and uses a cost-effective additive. This compound and its analogs could potentially serve a similar dual role in various catalytic transformations.
The integration of compounds like this compound into catalytic systems for biomass conversion is another promising avenue. As the chemical industry shifts towards renewable feedstocks, the development of efficient catalysts for converting biomass-derived molecules into valuable chemicals is crucial. mdpi.com The tunable nature of this compound analogs could be advantageous in designing catalysts for specific biomass conversion reactions.
Advanced Computational Modeling for Predictive Material Design
Advanced computational modeling is becoming an indispensable tool for accelerating the design and discovery of new materials with desired properties, a field often referred to as predictive multiscale materials design. mit.edu In the context of this compound, computational methods can provide deep insights into its structure-property relationships and guide the synthesis of novel derivatives with enhanced functionalities.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict a wide range of molecular properties. researchgate.net For this compound and its analogs, these calculations can determine:
Electronic Properties: The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated to predict the compound's reactivity and electronic absorption spectra. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps can identify the electron-rich and electron-deficient regions of a molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net
Reaction Mechanisms: Computational modeling can elucidate the pathways of chemical reactions, helping to understand and optimize reaction conditions. researchgate.net
These computational predictions can be used to screen virtual libraries of this compound analogs before undertaking their actual synthesis, saving significant time and resources. For example, by calculating the electronic properties of a series of analogs with different substituents, researchers can identify candidates with the most promising characteristics for a specific application, such as in optoelectronic devices. researchgate.net
Furthermore, computational modeling is crucial for understanding the interactions of this compound-based molecules in more complex systems. Molecular dynamics simulations can be used to study the behavior of these molecules in different solvent environments or their binding to biological targets. nih.gov This is particularly relevant for the design of new functional materials where the intermolecular interactions play a critical role in the material's bulk properties.
The development of predictive models using machine learning is another exciting frontier. mit.edu By training machine learning algorithms on existing experimental and computational data, it is possible to create models that can rapidly predict the properties of new, unsynthesized compounds. nih.gov For instance, a model could be developed to predict the catalytic activity or material properties of this compound analogs based on their molecular descriptors.
The table below illustrates the application of various computational methods in the study of this compound and its derivatives.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Quantum chemical calculations on single molecules. researchgate.net | Electronic structure, HOMO-LUMO gap, MEP, IR spectra. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra. | UV-Vis absorption wavelengths and intensities. |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. nih.gov | Behavior in solution, binding affinities, material morphology. |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical modeling of relationships between structure and activity. | Biological activity, toxicity, material performance. |
| Machine Learning (ML) | Development of predictive models from large datasets. mit.edu | Rapid prediction of properties for new analogs. nih.gov |
Development of this compound-Based Materials with Enhanced Functionality
The structural features of this compound, including its aromatic core and tunable N-alkyl group, make it a versatile building block for the development of advanced materials with enhanced functionality. chemimpex.com Research is actively exploring the incorporation of this and related aniline derivatives into various material types, from polymers to molecular crystals.
One area of interest is the development of conducting polymers . Polyaniline is a well-known conducting polymer, and its properties can be modified by introducing substituents. The N-butyl group in this compound can improve the solubility and processability of the resulting polymer, which are often major challenges in the field of conducting polymers. researchgate.net The methyl group on the aromatic ring can also influence the polymer's electronic properties and morphology.
Another promising application is in the field of organic electronics and optoelectronics . The chromophoric nature of the aniline ring system suggests that this compound derivatives could be used in the design of organic light-emitting diodes (OLEDs), sensors, or nonlinear optical materials. researchgate.net By carefully designing the molecular structure, it is possible to tune the absorption and emission properties of the material. For example, the synthesis of N-butyl-4-nitroaniline has been explored for its potential in optoelectronic devices due to its chromophoric properties. researchgate.net
The ability of the aniline nitrogen to participate in hydrogen bonding and other intermolecular interactions makes this compound a candidate for the construction of supramolecular materials and liquid crystals . The self-assembly of these molecules can lead to highly ordered structures with interesting anisotropic properties. The dielectric properties of systems containing N-(4-n-butyloxybenzylidene)-4᾽-methylaniline have been studied, demonstrating the potential of related structures in liquid crystal applications. finechem-mirea.ru
Furthermore, the incorporation of this compound into polymeric systems can lead to materials with specific functional properties. For instance, it can be used as a monomer or an additive in the synthesis of polymers for applications such as drug delivery systems or specialized coatings. chemimpex.com The chemical reactivity of the aniline group allows for further functionalization of the polymer, enabling the attachment of other molecules or the cross-linking of polymer chains.
The versatility of this compound as a building block for functional materials is summarized in the table below.
| Material Type | Potential Application | Role of this compound |
| Conducting Polymers | Flexible electronics, sensors | Improves solubility and processability, tunes electronic properties. researchgate.net |
| Organic Electronics | OLEDs, solar cells, transistors | Acts as a chromophore, charge transport material. researchgate.net |
| Supramolecular Materials | Liquid crystals, molecular recognition | Directs self-assembly through intermolecular interactions. finechem-mirea.ru |
| Functional Polymers | Drug delivery, coatings, resins | Monomer or additive to impart specific chemical or physical properties. chemimpex.com |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing N-butyl-4-methylaniline and confirming its purity?
- Methodological Answer :
-
Chromatography : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are effective for separating and identifying this compound and its metabolites. For example, TLC and HPLC were used to confirm the identity of N-benzyl-4-hydroxymethylaniline, a structurally similar metabolite, by comparison with authentic standards .
-
Spectroscopy : UV/Vis spectroscopy (λmax ~255 nm, as observed in related aniline derivatives) can confirm electronic transitions. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) provide molecular weight and structural elucidation .
-
Reference Standards : Cross-referencing with certified chemical standards (e.g., 4-phenylaniline solutions) ensures accurate identification .
- Data Table :
Q. How should this compound be stored to maintain stability in laboratory settings?
- Methodological Answer :
- Store as a crystalline solid or in anhydrous solvents at -20°C to prevent degradation, as recommended for structurally related compounds like 4-ethyl-N-phenethylpiperidine hydrochloride .
- Use airtight containers under inert gas (e.g., nitrogen) to avoid oxidation. Monitor stability via periodic HPLC analysis to detect decomposition products .
Q. What synthetic strategies are documented for N-alkylated aniline derivatives analogous to this compound?
- Methodological Answer :
- Condensation Reactions : Schiff base formation via condensation of 4-methylaniline with aldehydes (e.g., N-(4-methoxybenzylidene)aniline synthesis ).
- Alkylation : Direct alkylation of 4-methylaniline with butyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions .
- Validation : Confirm successful synthesis via melting point, IR spectroscopy, and comparison with spectral databases (e.g., NIST Chemistry WebBook ).
Advanced Research Questions
Q. What metabolic pathways are proposed for this compound based on in vitro microsomal studies?
- Methodological Answer :
-
In Vitro Metabolism : Incubate the compound with hepatic microsomes (e.g., from hamsters or rabbits) and NADPH cofactors. Monitor hydroxylation at the methyl or butyl groups using HPLC and UV detectors, as demonstrated for N-benzyl-4-methylaniline .
-
Metabolite Identification : Compare retention times and UV spectra with synthetic standards. Use rapid-scan UV detectors for real-time monitoring of reactive intermediates .
- Data Table :
| Species | Metabolite Detected | Method | Reference |
|---|---|---|---|
| Hamster | N-Benzyl-4-hydroxymethylaniline | HPLC/UV | |
| Rabbit | N-Benzyl-4-hydroxymethylaniline | TLC/HPLC |
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Computational Setup : Use Gaussian or similar software with the B3LYP functional and 6-31G* basis set. Calculate HOMO-LUMO gaps, electrostatic potential maps, and correlation energies .
- Validation : Compare theoretical results with experimental UV/Vis spectra (e.g., λmax shifts due to electron transitions) .
Q. How to address conflicting toxicity and ecological data for this compound in literature?
- Methodological Answer :
- Data Gaps : Note the absence of acute/chronic toxicity data in safety sheets . Design tiered testing:
In Silico Prediction : Use QSAR models to estimate toxicity.
In Vitro Assays : Perform Ames tests for mutagenicity and cell viability assays (e.g., MTT).
Ecotoxicity : Conduct algal growth inhibition tests if mobility data are lacking .
- Triangulation : Cross-validate findings with structural analogs (e.g., 4-nitroaniline’s toxicity profile) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
